Home > Products > Screening Compounds P30144 > Sitagliptin Carbamoyl beta-D-Glucuronide
Sitagliptin Carbamoyl beta-D-Glucuronide -

Sitagliptin Carbamoyl beta-D-Glucuronide

Catalog Number: EVT-7960076
CAS Number:
Molecular Formula: C23H23F6N5O9
Molecular Weight: 627.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Sitagliptin carbamoyl beta-D-glucuronide belongs to the class of glucuronides, which are conjugates formed through the enzymatic process known as glucuronidation. This process is crucial in drug metabolism, aiding in the detoxification and excretion of various compounds from the body. The compound is classified under the broader category of carbamoyl glucuronides, which are formed when a carbamic acid moiety undergoes glucuronidation.

Synthesis Analysis

The synthesis of sitagliptin carbamoyl beta-D-glucuronide primarily involves glucuronidation, a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This enzymatic process typically requires:

  • Cofactor: Uridine diphosphate glucuronic acid (UDPGA).
  • Enzymes: Various UGT isoforms, with specific isoforms being more active in metabolizing sitagliptin.

The general synthetic route includes:

  1. Incubation: Sitagliptin is incubated with liver microsomes or UGT enzymes in the presence of UDPGA.
  2. Reaction Conditions: Optimal conditions such as temperature (usually around 37°C) and pH (around 7.4) are maintained.
  3. Purification: Post-reaction, the product is purified using techniques like liquid chromatography to isolate sitagliptin carbamoyl beta-D-glucuronide from unreacted substrates and other metabolites.
Molecular Structure Analysis

Sitagliptin carbamoyl beta-D-glucuronide has a complex molecular structure characterized by:

  • Molecular Formula: C23H23F6N5O9.
  • Molecular Weight: Approximately 585.45 g/mol.
  • Structural Features: The molecule contains a glucuronic acid moiety linked via a carbamoyl group to the sitagliptin structure, which includes a β-aminoacyl amide scaffold.

The structural representation highlights functional groups such as:

  • Multiple fluorine atoms that enhance its pharmacological properties.
  • A sugar moiety that contributes to its solubility and metabolic stability.
Chemical Reactions Analysis

Sitagliptin carbamoyl beta-D-glucuronide participates in several chemical reactions:

  1. Hydrolysis: In biological systems, it can undergo hydrolysis to release sitagliptin and glucuronic acid, especially under alkaline conditions.
  2. Enzymatic Reactions: It may interact with other enzymes, potentially influencing its pharmacokinetics or leading to further metabolic transformations.
  3. Stability Studies: Research indicates that sitagliptin carbamoyl beta-D-glucuronide exhibits stability under physiological conditions but may degrade under extreme pH or temperature variations.
Mechanism of Action

The mechanism of action for sitagliptin carbamoyl beta-D-glucuronide primarily revolves around its role as a metabolite of sitagliptin:

  • Inhibition of Dipeptidyl Peptidase-4: By inhibiting this enzyme, sitagliptin increases levels of incretin hormones, leading to enhanced insulin secretion in response to meals and decreased glucagon secretion.
  • Glucuronidation Role: The formation of sitagliptin carbamoyl beta-D-glucuronide aids in the elimination of sitagliptin from the body, thereby regulating its therapeutic effects and minimizing potential toxicity.
Physical and Chemical Properties Analysis

The physical and chemical properties of sitagliptin carbamoyl beta-D-glucuronide include:

These properties are crucial for understanding its behavior in biological systems and its suitability for therapeutic use.

Applications

Sitagliptin carbamoyl beta-D-glucuronide has several important applications:

  1. Pharmacokinetic Studies: It serves as a marker for studying the metabolism of sitagliptin in clinical settings.
  2. Drug Development: Understanding its synthesis and action can aid in designing more effective Dipeptidyl Peptidase-4 inhibitors with improved pharmacological profiles.
  3. Toxicology Assessments: Its role in drug metabolism makes it relevant for evaluating potential toxic effects and interactions with other medications.
Introduction to Sitagliptin Carbamoyl beta-D-Glucuronide in Pharmacological Context

Role as a Phase II Metabolite of Sitagliptin in Diabetes Therapeutics

Sitagliptin functions as a potent, selective inhibitor of dipeptidyl peptidase-4 (DPP-4), thereby enhancing active incretin hormones (GLP-1 and GIP). This mechanism prolongs insulin secretion in a glucose-dependent manner and suppresses glucagon release, contributing to improved glycemic control in type 2 diabetes patients [3] [5]. Within the human metabolic pathway of sitagliptin, Sitagliptin Carbamoyl beta-D-Glucuronide is identified as a minor metabolite, accounting for approximately 3-7% of circulating plasma radioactivity following administration of radiolabeled sitagliptin [8]. Crucially, this metabolite is pharmacologically inactive against the DPP-4 enzyme. Its formation represents a detoxification pathway that does not contribute to the glucose-lowering efficacy observed with the parent drug sitagliptin [1] [8]. The metabolite’s presence underscores the complexity of sitagliptin’s metabolic clearance, which occurs predominantly via renal excretion of the unchanged parent drug (≈79% of dose), with metabolism contributing to a lesser extent (≈16% of dose) [8].

The detection and quantification of this carbamoyl glucuronide in plasma, urine, and feces during human radiolabeled ADME (Absorption, Distribution, Metabolism, Excretion) studies confirmed its identity among six trace metabolites. Its formation occurs systemically, likely in the liver, and its subsequent elimination occurs primarily via renal excretion into urine [8]. While not directly therapeutically active, understanding the profile of this metabolite is essential for a complete characterization of sitagliptin’s metabolic fate in humans, particularly regarding potential drug interactions or interindividual variability linked to UGT enzyme function.

Significance in Understanding Drug Metabolism and Pharmacokinetics

The formation of Sitagliptin Carbamoyl beta-D-Glucuronide represents a rare metabolic pathway characterized by direct N-glucuronidation of a primary amine group facilitated by UDP-glucuronosyltransferase (UGT) enzymes. Unlike the more prevalent O-glucuronidation (linking glucuronic acid to hydroxyl or carboxylic acid groups), N-glucuronidation of aliphatic amines is less common. The specific formation of an N-carbamoyl glucuronide involves a unique reaction where the primary amine of sitagliptin reacts with carbon dioxide (likely dissolved CO~2~/bicarbonate in physiological systems) to form a carbamic acid intermediate. This unstable intermediate is subsequently conjugated with activated glucuronic acid (UDPGA) by specific UGT isoforms [4] [6]. This pathway has been documented for only a handful of other drugs containing primary or secondary amines, such as sertraline and rimantadine [4]. Its identification in sitagliptin metabolism highlights the diversity of potential biotransformation routes that must be investigated during drug development.

In vitro studies using human liver microsomes and recombinant UGT isoforms identified UGT1A3 and UGT1A9 as the primary enzymes catalyzing the formation of Sitagliptin Carbamoyl beta-D-Glucuronide. This enzymatic specificity was further confirmed through reaction phenotyping using chemical inhibitors selective for different UGT isoforms [6]. Understanding the UGT isoforms involved is critical for predicting potential drug-drug interactions. For instance, drugs inhibiting UGT1A3 or UGT1A9 could theoretically alter the formation clearance of this metabolite, although the clinical significance is likely minimal given its minor quantitative contribution to overall sitagliptin elimination [6] [8].

Pharmacokinetically, Sitagliptin Carbamoyl beta-D-Glucuronide exhibits low systemic exposure in humans. Following oral administration of sitagliptin, the metabolite reaches peak plasma concentrations (C~max~) around 210 ng/mL, significantly lower than parent sitagliptin concentrations [8]. Its plasma half-life is relatively short, consistent with efficient renal clearance. Its formation is not the rate-limiting step in sitagliptin's overall clearance, which is dominated by renal excretion of the parent drug mediated by organic cation transporter 2 (OCT2) and multidrug and toxin extrusion (MATE) transporters [8].

Table 2: Key Pharmacokinetic Parameters of Sitagliptin Carbamoyl beta-D-Glucuronide in Humans vs. Preclinical Species

ParameterHumanRatDogMonkey
% of Administered Dose as Metabolite (Urine)~3-7%Trace~15-20%~5-10%
Primary Elimination RouteRenalRenal/BiliaryRenalRenal
Enzymes Involved (UGT)1A3, 1A9Not Major1A3, 1A9 (High Activity)1A3, 1A9
Systemic Exposure (AUC~0-∞~)LowVery LowModerateLow

Interspecies differences in the formation and handling of this metabolite are profound. Dogs exhibit the highest propensity for this metabolic pathway, with Sitagliptin Carbamoyl beta-D-Glucuronide constituting a significant portion (≈15-20%) of the excreted metabolites following sitagliptin administration. In contrast, rats show minimal formation, and monkeys exhibit an intermediate profile closer to humans [6] [8]. These differences highlight the limitations of animal models in precisely predicting human metabolic profiles for compounds undergoing unusual conjugation pathways like N-carbamoyl glucuronidation. Consequently, human ADME studies remain indispensable for defining the true metabolic fate of drugs like sitagliptin [6].

Analytically, the characterization and quantification of Sitagliptin Carbamoyl beta-D-Glucuronide rely heavily on advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its detection in biological matrices leverages the unique mass transition from its protonated molecular ion [M+H]^+^ at m/z 628 to characteristic fragment ions, including m/z 611 (loss of NH~3~), m/z 452 (loss of glucuronic acid), and m/z 305 (further fragmentation of the sitagliptin moiety) [4] [8]. Its chromatographic behavior (retention time ~15.5 minutes under specific LC conditions) further aids in its identification amidst complex biological samples [4].

Table 3: Analytical Methods for Detection and Quantification of Sitagliptin Carbamoyl beta-D-Glucuronide

Analytical TechniqueSample MatrixKey Identifiers/Fragments (m/z)SensitivityPrimary Use
LC-MS/MSPlasma, Urine[M+H]^+^ 628 → 611, 452, 305ng/mL rangeQuantification in PK studies, Metabolite Profiling
Radiolabeled HPLCPlasma, Urine, FecesCo-elution with synthetic standard, Radiochromatogram peaksModerateMass balance, Excretion pathways
NMR SpectroscopyPurified MetaboliteCharacteristic glucuronide anomeric proton signal (~δ 5.7 ppm), Carbamoyl carbon resonanceN/ADefinitive Structural Elucidation

From a drug discovery perspective, the identification of an N-carbamoyl glucuronide metabolite necessitates careful assessment of its stability. While generally stable in physiological buffers, N-carbamoyl glucuronides can sometimes undergo pH-dependent hydrolysis or intramolecular rearrangement, potentially complicating bioanalytical quantification or leading to the regeneration of the parent amine. Stability studies specific to Sitagliptin Carbamoyl beta-D-Glucuronide confirmed its reasonable stability under standard sample processing and storage conditions, ensuring reliable measurement in clinical samples [4] [8]. Its formation represents a detoxification step, effectively increasing the hydrophilicity of sitagliptin and facilitating its renal elimination without generating reactive intermediates associated with potential toxicity [4] [6] [8].

Properties

Product Name

Sitagliptin Carbamoyl beta-D-Glucuronide

IUPAC Name

(3R,4R,5R,6R)-3,4,5-trihydroxy-6-[[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamoyloxy]oxane-2-carboxylic acid

Molecular Formula

C23H23F6N5O9

Molecular Weight

627.4 g/mol

InChI

InChI=1S/C23H23F6N5O9/c24-10-6-12(26)11(25)4-8(10)3-9(30-22(41)43-20-17(38)15(36)16(37)18(42-20)19(39)40)5-14(35)33-1-2-34-13(7-33)31-32-21(34)23(27,28)29/h4,6,9,15-18,20,36-38H,1-3,5,7H2,(H,30,41)(H,39,40)/t9-,15-,16-,17-,18?,20-/m1/s1

InChI Key

GKDZQUQEXZXGMZ-NFUVLYPOSA-N

SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NC(=O)O[C@@H]4[C@@H]([C@@H]([C@H](C(O4)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.